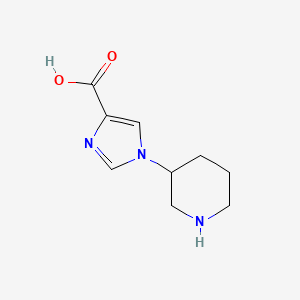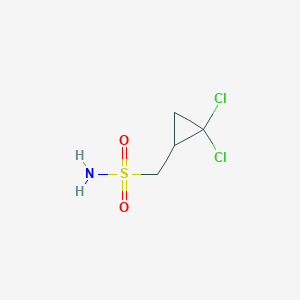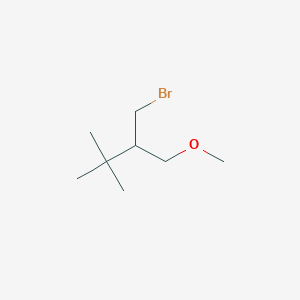
1-(Piperidin-3-yl)-1H-imidazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperidin-3-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of piperidine and imidazole Piperidine is a six-membered ring containing one nitrogen atom, while imidazole is a five-membered ring with two nitrogen atoms
Métodos De Preparación
The synthesis of 1-(Piperidin-3-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of piperidine derivatives with imidazole carboxylic acid can be catalyzed by various agents to yield the desired product. Industrial production methods often employ green chemistry principles, utilizing catalysts such as ionic liquids to enhance reaction efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
1-(Piperidin-3-yl)-1H-imidazole-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles to form substituted products.
Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of more complex ring structures
Aplicaciones Científicas De Investigación
1-(Piperidin-3-yl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(Piperidin-3-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
1-(Piperidin-3-yl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar chemical properties.
Imidazole derivatives: Compounds containing the imidazole ring also show comparable reactivity and biological activities.
Piperine: A naturally occurring piperidine derivative with notable antioxidant and anticancer properties
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H13N3O2 |
|---|---|
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
1-piperidin-3-ylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c13-9(14)8-5-12(6-11-8)7-2-1-3-10-4-7/h5-7,10H,1-4H2,(H,13,14) |
Clave InChI |
WNCVGGKCVWEJFR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)N2C=C(N=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-(([amino(imino)methyl]thio)methyl)-2-furoate](/img/structure/B13155295.png)













